1-(But-3-yn-2-yl)-1-ethylcyclobutane
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Overview
Description
1-(But-3-yn-2-yl)-1-ethylcyclobutane is an organic compound characterized by a cyclobutane ring substituted with a but-3-yn-2-yl group and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(But-3-yn-2-yl)-1-ethylcyclobutane typically involves the alkylation of cyclobutane derivatives. One common method includes the reaction of cyclobutyl lithium with but-3-yn-2-yl bromide under anhydrous conditions. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Catalysts and automated systems are often employed to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(But-3-yn-2-yl)-1-ethylcyclobutane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon can reduce the triple bond in the but-3-yn-2-yl group to form saturated derivatives.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, which can further undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine or chlorine in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Scientific Research Applications
1-(But-3-yn-2-yl)-1-ethylcyclobutane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(But-3-yn-2-yl)-1-ethylcyclobutane involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
- Cyclobutanecarboxylic acid, but-3-yn-2-yl ester
- 1,1,1-Trifluoro-2-phenylbut-3-yn-2-ol
- 2-Pyridylbut-3-yn-2-ol
Comparison: 1-(But-3-yn-2-yl)-1-ethylcyclobutane is unique due to its specific substitution pattern on the cyclobutane ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for targeted applications in research and industry.
Properties
Molecular Formula |
C10H16 |
---|---|
Molecular Weight |
136.23 g/mol |
IUPAC Name |
1-but-3-yn-2-yl-1-ethylcyclobutane |
InChI |
InChI=1S/C10H16/c1-4-9(3)10(5-2)7-6-8-10/h1,9H,5-8H2,2-3H3 |
InChI Key |
RINJFKMWHPNNSR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCC1)C(C)C#C |
Origin of Product |
United States |
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